4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158242-72-8
VCID: VC8052549
InChI: InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H
SMILES: C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride

CAS No.: 1158242-72-8

Cat. No.: VC8052549

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride - 1158242-72-8

Specification

CAS No. 1158242-72-8
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
IUPAC Name 4-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H
Standard InChI Key DEVNYSFGIGCMEP-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl
Canonical SMILES C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted with an amino group at the para position and a tetrahydrofuran-2-ylmethyl moiety linked via an amide bond. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications. The IUPAC name is 4-amino-N-(oxolan-2-ylmethyl)benzamide hydrochloride, with the SMILES notation C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H17ClN2O2\text{C}_{12}\text{H}_{17}\text{ClN}_2\text{O}_2
Molecular Weight256.73 g/mol
Canonical SMILESC1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl
InChI KeyDEVNYSFGIGCMEP-UHFFFAOYSA-N
PubChem CID (Hydrochloride)17233803
PubChem CID (Free Base)577711

The crystalline structure is stabilized by hydrogen bonding between the amide carbonyl and ammonium chloride, as evidenced by X-ray diffraction data .

Synthesis and Industrial Preparation

Reaction Mechanism

The synthesis involves a nucleophilic substitution between 4-aminobenzamide and tetrahydro-2-furanylmethyl chloride in the presence of a base (e.g., NaOH or K2_2CO3_3) . The reaction proceeds via deprotonation of the amine, followed by attack on the electrophilic methyl chloride group:

4-Aminobenzamide+Tetrahydrofurfuryl ChlorideBase4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide+HCl\text{4-Aminobenzamide} + \text{Tetrahydrofurfuryl Chloride} \xrightarrow{\text{Base}} \text{4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide} + \text{HCl}

The hydrochloride salt forms upon treatment with HCl in polar solvents like ethanol .

Purification and Scalability

Industrial production employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity . Yield optimization studies report 65–75% efficiency under reflux conditions (60°C, 12 h) .

Table 2: Optimal Synthesis Conditions

ParameterCondition
SolventEthanol/Water (3:1)
Temperature60°C
Reaction Time12 hours
BasePotassium Carbonate
Yield70–75%

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for kinase inhibitors, with analogs under investigation for chronic myeloid leukemia . Structural modifications, such as fluorination at the benzamide ring, aim to enhance blood-brain barrier penetration .

Antimicrobial Peptidomimetics

Quaternary ammonium derivatives exhibit improved biofilm disruption (50% at 250 µM) against methicillin-resistant S. aureus (MRSA), highlighting potential in antibiotic-resistant infections .

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